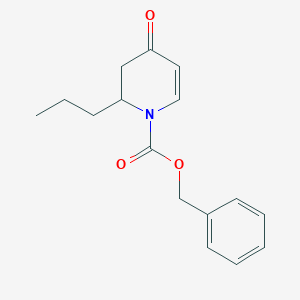

benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate

描述

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine family

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as crystallization or chromatography.

化学反应分析

Nucleophilic Addition Reactions

This compound undergoes nucleophilic additions at the α,β-unsaturated carbonyl position. Key findings include:

Grignard Reagent Additions

- Reagents : Ethylmagnesium bromide (EtMgBr), isopropylmagnesium bromide.

- Catalytic System : Copper(I) bromide (CuBr·SMe2) with chiral bisphosphine ligands (e.g., L1).

- Conditions : Toluene solvent, -78°C, 12 hours.

- Outcome : Enantioselective alkylation at the 4-position, yielding chiral 2-substituted dihydropyridinones with >95% enantiomeric excess (ee) .

Table 1: Representative Alkylation Reactions

| Grignard Reagent | Product Structure | Yield (%) | ee (%) | Source |

|---|---|---|---|---|

| EtMgBr | 2-Ethyl-4-oxo-dihydropyridine | 66 | 97 | |

| iPrMgBr | 2-Isopropyl-4-oxo-dihydropyridine | 58 | 95 |

Lewis Acid-Mediated Reactions

Lewis acids enhance reactivity and selectivity in conjugate additions:

BF₃·OEt₂-Promoted Additions

- Role of BF₃ : Stabilizes the enolate intermediate, improving regioselectivity .

- Substrates : Organoaluminum or Grignard reagents.

- Outcome : Full conversion to alkylated products with 99% ee under optimized conditions .

Oxidation and Cyclization

The α,β-unsaturated carbonyl system enables oxidative transformations:

Oxidation to Pyridine Derivatives

- Reagents : MnO₂, DDQ, or O₂.

- Outcome : Aromatization to substituted pyridines, retaining the benzyl carboxylate group .

7-endo-dig Cyclization

- Conditions : TBS-deprotection followed by heating in THF.

- Product : 3,4-Dihydro-1,2-oxazepin-5(2H)-ones, confirmed by X-ray crystallography .

Silylation

- Reagent : Triethylsilyl triflate (TESOTf).

- Outcome : Protection of the 5-position, enabling further functionalization (e.g., cross-coupling) .

Hydrogenolysis

- Conditions : H₂/Pd-C in EtOAc.

- Outcome : Cleavage of the benzyl group to yield free carboxylic acids .

Catalytic Asymmetric Dearomatization

- Substrates : Pyridinium salts generated in situ via acylation (e.g., benzyl chloroformate).

- Catalyst : L1-CuBr complex (6 mol%).

- Outcome : Enantioselective synthesis of 2-alkyl-4-piperidones with 80–98% ee .

Key Mechanistic Insights

科学研究应用

Chemical Synthesis

Synthetic Routes:

The compound is typically synthesized through the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an amine under acidic or basic conditions. This multi-step organic reaction is crucial for producing high yields of the compound with desired purity levels.

Reactions:

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate can undergo various chemical transformations:

- Oxidation: Leading to pyridine derivatives.

- Reduction: Forming tetrahydropyridine derivatives.

- Substitution Reactions: Including nucleophilic or electrophilic substitutions on the benzyl or dihydropyridine rings.

Biological Research Applications

Pharmacological Potential:

Research indicates that this compound exhibits potential pharmacological activities. Its structure suggests possible interactions with biological targets such as enzymes and receptors, making it a candidate for drug development. Notably, it may have applications in treating cardiovascular and neurological disorders due to its ability to modulate calcium channels similar to other dihydropyridines like nifedipine and amlodipine .

Mechanism of Action:

The compound's mechanism of action likely involves modulation of cellular signaling pathways. This could include the inhibition of specific enzymes or the alteration of receptor activity, which may lead to therapeutic effects in various conditions.

Industrial Applications

Fine Chemicals Production:

In industrial settings, this compound serves as an intermediate in the synthesis of fine chemicals and pharmaceuticals. Its unique properties allow for the development of specialized compounds used in various applications ranging from agrochemicals to advanced materials .

作用机制

The mechanism of action of benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or ion channels. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, or metabolic activity.

相似化合物的比较

Similar Compounds

Nifedipine: A well-known dihydropyridine used as a calcium channel blocker.

Amlodipine: Another dihydropyridine with antihypertensive properties.

Nicardipine: Used for its vasodilatory effects.

Uniqueness

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate may exhibit unique properties due to its specific substituents, which can influence its biological activity, solubility, and stability compared to other dihydropyridines.

生物活性

Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate is a synthetic organic compound belonging to the dihydropyridine class, recognized for its diverse biological activities and potential applications in medicinal chemistry. This article explores the compound's biological activity, synthesis, and mechanisms of action, supported by data tables and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

CAS Number: 145100-54-5

The compound features a dihydropyridine ring, which is significant in various biological activities. Its structure includes a benzyl group and a carboxylate functional group, contributing to its unique chemical properties.

Biological Activities

This compound exhibits several notable biological activities:

- Antimicrobial Activity : Research indicates that compounds similar to benzyl 4-oxo-2-propyl-3,4-dihydropyridine derivatives have demonstrated significant antibacterial properties. For instance, studies have shown effectiveness against various bacterial strains due to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic processes. The mechanism typically involves binding to the active site of the enzyme, thus preventing substrate interaction and subsequent catalysis.

- Cardiovascular Effects : Dihydropyridines are known for their calcium channel blocking properties. Benzyl 4-oxo-2-propyl derivatives may exhibit similar effects, potentially leading to vasodilation and reduced blood pressure, making them candidates for cardiovascular therapeutics .

The biological activity of this compound is mediated through interactions with specific molecular targets:

- Calcium Channels : By inhibiting calcium influx through voltage-gated calcium channels, these compounds can lead to relaxation of vascular smooth muscle.

- Enzyme Interactions : The compound's structural features allow it to interact with various enzymes, potentially modulating their activity and influencing metabolic pathways.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method is the Hantzsch dihydropyridine synthesis, which includes:

- Condensation Reaction : An aldehyde reacts with a β-ketoester in the presence of ammonia or an amine.

- Cyclization : The initial product undergoes cyclization to form the dihydropyridine ring.

- Carboxylation : Post-cyclization modifications introduce the carboxylate group at the appropriate position.

Table 1: Summary of Biological Activities

Case Study Example

A study published in Journal of Medicinal Chemistry evaluated the antibacterial properties of various dihydropyridine derivatives, including benzyl 4-oxo compounds. The results indicated that these compounds significantly inhibited bacterial growth in vitro, suggesting their potential as new antimicrobial agents .

属性

IUPAC Name |

benzyl 4-oxo-2-propyl-2,3-dihydropyridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-2-6-14-11-15(18)9-10-17(14)16(19)20-12-13-7-4-3-5-8-13/h3-5,7-10,14H,2,6,11-12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYWFGYZHYRYOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10439004 | |

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145100-54-5 | |

| Record name | Benzyl 4-oxo-2-propyl-3,4-dihydropyridine-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10439004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。